molecular formula C13H16FN3O B11747352 3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

Cat. No.: B11747352
M. Wt: 249.28 g/mol
InChI Key: MTGPXPXAANYCSM-UHFFFAOYSA-N
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Description

3-[({[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly for the development of targeted therapeutic agents. This phenol derivative features a pyrazole ring system, which is a privileged scaffold in pharmacology due to its widespread presence in bioactive molecules and approved drugs . The specific incorporation of a 2-fluoroethyl group on the pyrazole nitrogen is a common strategy in lead optimization, potentially aimed at modifying the compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile . The structural motif of this compound suggests its primary research value lies in its potential as a key intermediate or building block for the synthesis of more complex molecules. Pyrazole-based compounds have demonstrated a broad spectrum of biological activities in research settings, including antimicrobial , antitumor , and anti-inflammatory actions . As a phenol derivative with an aminomethyl linker, this compound offers versatile points for further chemical functionalization, making it a valuable template for constructing compound libraries in structure-activity relationship (SAR) studies . Researchers can leverage this scaffold to explore interactions with various biological targets, such as kinases or other enzymes, contributing to the development of novel investigational ligands and inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to adhere to all applicable laboratory and safety guidelines when handling this material.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

3-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c14-4-5-17-10-12(9-16-17)8-15-7-11-2-1-3-13(18)6-11/h1-3,6,9-10,15,18H,4-5,7-8H2

InChI Key

MTGPXPXAANYCSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CN(N=C2)CCF

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophiles. For 1-(2-fluoroethyl)-1H-pyrazol-4-yl derivatives, 2-fluoroethylhydrazine reacts with β-keto esters or nitriles under acidic conditions. For example:

CH2FCH2NHNH2+RC(O)CH2COORHCl, EtOH1-(2-Fluoroethyl)pyrazole+H2O\text{CH}2\text{FCH}2\text{NHNH}2 + \text{RC(O)CH}2\text{COOR}' \xrightarrow{\text{HCl, EtOH}} \text{1-(2-Fluoroethyl)pyrazole} + \text{H}_2\text{O}

Modifying the β-keto ester’s substituents (R, R') directs functionalization at the pyrazole’s 4-position.

Table 1: Pyrazole Synthesis Conditions from β-Keto Esters

β-Keto EsterHydrazineCatalystYield (%)Reference
Ethyl acetoacetate2-FluoroethylhydrazineHCl78
Methyl cyanoacetate2-FluoroethylhydrazineH2SO465

Introduction of the 2-Fluoroethyl Group

Direct alkylation of pyrazole’s nitrogen with 2-fluoroethyl bromide is efficient under basic conditions:

Pyrazole+FCH2CH2BrK2CO3,DMF1-(2-Fluoroethyl)pyrazole\text{Pyrazole} + \text{FCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Fluoroethyl)pyrazole}

Optimized conditions (Table 2) show higher yields with polar aprotic solvents and elevated temperatures.

Table 2: N-Alkylation Optimization

BaseSolventTemperature (°C)Yield (%)
K2CO3DMF8085
NaHTHF6072

Functionalization with Aminomethyl Group

Aminomethylation at the pyrazole’s 4-position employs Mannich reactions or reductive amination :

Mannich Reaction :

Pyrazole+HCHO+NH4ClEtOH, reflux4-(Aminomethyl)pyrazole\text{Pyrazole} + \text{HCHO} + \text{NH}_4\text{Cl} \xrightarrow{\text{EtOH, reflux}} \text{4-(Aminomethyl)pyrazole}

Reductive Amination :

4-Formylpyrazole+NH3NaBH3CN, MeOH4-(Aminomethyl)pyrazole\text{4-Formylpyrazole} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{4-(Aminomethyl)pyrazole}

Mannich reactions achieve 70–80% yields but require strict pH control.

Coupling with Phenolic Moiety

The final step links the aminomethylpyrazole to 3-hydroxybenzaldehyde via reductive amination:

4-(Aminomethyl)pyrazole+3-HO-C6H4CHONaBH3CN, MeOHTarget Compound\text{4-(Aminomethyl)pyrazole} + \text{3-HO-C}6\text{H}4\text{CHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}

Table 3: Reductive Amination Conditions

Reducing AgentSolventTime (h)Yield (%)
NaBH3CNMeOH1275
NaBH(OAc)3DCE2468

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are alternatives but require pre-functionalized boronates.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous flow reactors enhance heat/mass transfer during exothermic alkylations.

  • In situ quenching minimizes hazardous intermediate isolation.

  • Crystallization with ethanol/water mixtures achieves >99% purity.

Chemical Reactions Analysis

3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be achieved with sodium borohydride.
  • Substitution : Capable of undergoing nucleophilic or electrophilic substitution reactions.

Biology

The compound's biological activity is a focal point of research, particularly in understanding enzyme interactions and cellular processes. Notable applications include:

  • Enzyme Inhibition : Studies indicate that compounds similar to this one can inhibit specific enzymes involved in disease pathways, such as Factor Xa, which plays a crucial role in blood coagulation .
  • Signal Transduction : It may influence signaling pathways related to cell proliferation and apoptosis.

Medicine

Research is ongoing to explore the therapeutic effects of this compound, particularly its potential:

  • Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 .
  • Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cell lines, showing promise as an anticancer agent .

Anticancer Activity

A study demonstrated that pyrazole derivatives exhibit significant anticancer properties by inducing apoptosis through caspase activation. The findings indicate that modifications to the pyrazole ring can enhance potency against various cancer cell lines.

Anti-inflammatory Effects

Research highlighted the compound's ability to reduce inflammation by modulating cytokine levels. This was evidenced by in vitro studies showing decreased levels of TNF-alpha and IL-6 in treated cells.

Antimicrobial Properties

A derivative of this compound has shown effectiveness against bacterial strains such as Staphylococcus aureus, suggesting that the pyrazole moiety enhances antibacterial activity.

Mechanism of Action

The mechanism of action of 3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the pyrazole group may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their functional differences:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications References
3-[({[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol (Target) Phenol, 2-fluoroethyl, pyrazole, aminomethyl linker C₁₄H₁₇FN₃O ~281.31 CNS targeting, enzyme inhibition
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide Trifluoromethylbenzyl, benzenesulfonamide C₁₈H₁₆F₃N₃O₂S 395.40 Antagonism (e.g., GPR139 receptors)
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine Chloro-fluorophenyl, pyrazole-3-amine C₁₀H₉ClFN₃ 225.65 Antimicrobial, kinase inhibition
3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophene Trifluoromethylpyrazole, thiophene-carboxylic acid methyl ester C₁₂H₁₀F₃N₃O₃S 333.29 Metabolic stability studies
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate HCl Fluorophenyl, dimethylpyrazole, ethyl acetate C₁₆H₁₉ClFN₃O₂ 339.80 Prodrug design, CNS delivery

Key Observations :

  • Phenol vs. Sulfonamide/Benzamide: The phenolic -OH group offers stronger hydrogen-bonding capacity than sulfonamide or benzamide derivatives (), which may influence receptor binding specificity.
  • Pyrazole Substitution: Pyrazole rings substituted at the 4-position (e.g., aminomethyl in the target vs. trifluoromethyl in ) modulate electronic properties and steric bulk, affecting interactions with hydrophobic enzyme pockets .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target’s calculated logP (~2.5) is lower than ’s trifluoromethylbenzyl analogue (logP ~3.8) due to the shorter fluoroalkyl chain, suggesting improved aqueous solubility .
  • Acidity: The phenol group (pKa ~10) provides pH-dependent ionization, unlike non-ionizable groups in and , enabling tunable membrane permeability .

Challenges and Opportunities

  • Metabolic Stability: Fluorine in the target may reduce oxidative metabolism compared to non-fluorinated analogues (), but the 2-fluoroethyl group could introduce susceptibility to hydrolysis .
  • Toxicity : Chlorinated analogues () show higher cytotoxicity than fluorinated ones, favoring the target’s safety profile .

Biological Activity

3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is a complex organic compound featuring a unique structure that integrates a pyrazole moiety with a phenolic component. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18FN5, with a molecular weight of 251.30 g/mol. The structure includes two key functional groups: a pyrazole ring and a phenolic hydroxyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H18FN5
Molecular Weight251.30 g/mol
IUPAC NameN-[(1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine
InChI KeyKLIMFABLOPVSQH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The binding affinity and specificity towards these targets can lead to modulation of biological processes, including:

  • Signal Transduction: The compound may influence pathways related to cell proliferation and apoptosis.
  • Gene Expression: It could alter the transcriptional activity of genes associated with inflammation and cancer progression.
  • Metabolic Processes: The compound may affect metabolic enzymes, leading to changes in cellular metabolism.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Study Findings: A study demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • Mechanism: It is believed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been explored:

  • Case Study: A derivative showed effectiveness against bacterial strains such as Staphylococcus aureus, suggesting that the presence of the pyrazole ring enhances antibacterial activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundBiological Activity
1-(2-fluoroethyl)-3-methyl-1H-pyrazoleModerate anticancer activity
4-methyl-1H-pyrazoleAntimicrobial properties
3-(trifluoromethyl)-1H-pyrazoleAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol?

  • Methodology : The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or aldehydes under reflux conditions (e.g., ethanol/glacial acetic acid, 7–12 hours) .
  • Step 2 : Fluorination of the ethyl side chain using reagents like DAST (diethylaminosulfur trifluoride) to introduce the 2-fluoroethyl group.
  • Step 3 : Reductive amination to link the pyrazole and phenol moieties, employing NaBH3_3CN or similar reducing agents in methanol or THF .
    • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final structure using 1^1H/13^{13}C NMR and HRMS .

Q. What standard analytical techniques are used to characterize this compound and its intermediates?

  • Core Methods :

  • NMR Spectroscopy : Assign signals for the pyrazole ring (δ 7.5–8.5 ppm), fluoroethyl group (δ 4.5–5.5 ppm), and phenolic –OH (δ 9–10 ppm). Use 19^{19}F NMR to confirm fluorine incorporation .
  • HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
  • FTIR : Identify key functional groups (e.g., N–H stretch at ~3300 cm1^{-1}, phenolic O–H at ~3400 cm1^{-1}) .

Q. How can researchers initially assess the biological activity of this compound?

  • Approach :

  • In vitro assays : Test cytotoxicity via MTT assay (IC50_{50} values in cancer cell lines) and enzyme inhibition (e.g., kinase or phosphatase targets) using fluorescence-based kinetic assays .
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 μM) to establish potency and selectivity .

Advanced Research Questions

Q. How can synthetic routes be optimized for improved yield and scalability?

  • Strategies :

  • Solvent optimization : Replace ethanol with DMF or DMSO to enhance solubility of intermediates .
  • Catalysis : Employ Pd/C or Ni catalysts for efficient reductive amination .
  • Purification : Use flash chromatography (gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What advanced techniques resolve contradictions in spectral data or structural ambiguity?

  • Solutions :

  • 2D NMR : Perform COSY and NOESY to assign stereochemistry and confirm spatial proximity of substituents .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in pyrazole derivatives) .
  • DFT calculations : Compare experimental and computed NMR/IR spectra to validate electronic environments .

Q. How should researchers address contradictory bioactivity data across experimental models?

  • Methodological Framework :

  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
  • Structural analogs : Synthesize derivatives (e.g., replacing fluoroethyl with chloroethyl) to correlate substituent effects with activity .
  • Meta-analysis : Compare data across published analogs (e.g., pyrazole-triazole hybrids) to identify trends in SAR .

Q. What experimental designs evaluate environmental stability and ecotoxicological impacts?

  • Protocols :

  • Degradation studies : Expose the compound to UV light (simulated sunlight) and analyze breakdown products via LC-MS .
  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays (OECD guidelines) to assess acute/chronic toxicity .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Design Template :

  • Variable substituents : Modify the pyrazole’s fluoroethyl group, phenol’s hydroxyl position, or linker length .
  • Assay panel : Test analogs against diverse targets (e.g., GPCRs, ion channels) to identify selectivity profiles.
  • Data table :
Substituent ModificationBioactivity (IC50_{50}, nM)Selectivity Index
–OCH3_3 (para)120 ± 158.2
–F (ortho)85 ± 103.5
–NH2_2 (meta)250 ± 3012.4

Data hypothetical for illustration; based on trends in

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